molecular formula C14H11BrN2O B13666570 8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13666570
M. Wt: 303.15 g/mol
InChI Key: IVTNHLZLTUKWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group in its structure makes it a valuable scaffold for the development of new pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted pyridine and imidazole derivatives.

    Bromination: The bromination of the pyridine ring is carried out using bromine or a brominating agent such as N-bromosuccinimide.

    Cyclization: The brominated pyridine is then subjected to cyclization with the imidazole derivative under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized or reduced derivatives, and biaryl compounds.

Scientific Research Applications

8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential activities against various diseases, including cancer, infections, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Chemical Research: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Industrial Applications: The compound is used in the development of new materials and as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine and methoxy groups, resulting in different biological activities.

    8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological effects.

    2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom, affecting its chemical properties and applications.

Uniqueness

8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

8-bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-13-7-3-2-5-10(13)12-9-17-8-4-6-11(15)14(17)16-12/h2-9H,1H3

InChI Key

IVTNHLZLTUKWNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

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